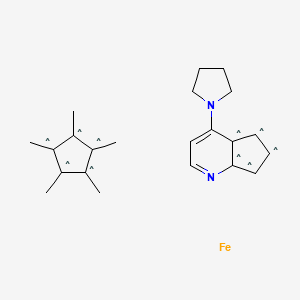
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron
Descripción general
Descripción
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron is a chiral organometallic compound that features a pentamethylcyclopentadienyl (Cp*) ligand. This compound is part of a broader class of metallocenes, which are known for their unique structural and electronic properties. The chiral nature of this compound makes it particularly interesting for applications in asymmetric catalysis and other areas of stereoselective synthesis .
Métodos De Preparación
The synthesis of (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron typically involves the following steps:
Synthesis of the Cyclopentadienyl Ligand: The pentamethylcyclopentadienyl ligand is synthesized through the alkylation of cyclopentadiene with methylating agents.
Formation of the Iron Complex: The ligand is then reacted with an iron precursor, such as iron(II) chloride, under inert conditions to form the metallocene complex.
Chiral Induction:
Industrial production methods may involve similar steps but are optimized for scale, yield, and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen, leading to the formation of iron(III) complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of iron(I) species.
Substitution: The compound can participate in substitution reactions where ligands on the iron center are replaced by other ligands. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) complexes, while reduction can produce iron(I) species.
Aplicaciones Científicas De Investigación
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron exerts its effects involves several key steps:
Coordination to Substrates: The iron center coordinates to substrates, facilitating various chemical transformations.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for oxidation and reduction reactions.
Chiral Induction: The chiral pyrrolidinopyrindinyl group induces stereoselectivity in reactions, making it valuable for asymmetric synthesis.
Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, as well as coordination to specific functional groups on substrates.
Comparación Con Compuestos Similares
(S)-(-)-4-Pyrrolidinopyrindinyl(pentamethylcyclopentadienyl)iron can be compared with other similar compounds, such as:
Ferrocene: A well-known metallocene with a cyclopentadienyl ligand. Unlike this compound, ferrocene is not chiral and lacks the stereoselective properties.
Pentamethylcyclopentadienyl Iron Complexes: These complexes share the Cp* ligand but may differ in their additional ligands and overall structure, affecting their reactivity and applications.
Chiral Metallocenes: Other chiral metallocenes, such as those with different chiral ligands, can be compared in terms of their catalytic efficiency and selectivity in asymmetric synthesis.
The uniqueness of this compound lies in its combination of a chiral ligand and a Cp* ligand, providing both stability and stereoselectivity in various applications.
Propiedades
InChI |
InChI=1S/C12H13N2.C10H15.Fe/c1-2-9-14(8-1)12-6-7-13-11-5-3-4-10(11)12;1-6-7(2)9(4)10(5)8(6)3;/h3-7H,1-2,8-9H2;1-5H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYBLEBWZYYQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C1CCN(C1)C2=CC=N[C]3[C]2[CH][CH][CH]3.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FeN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


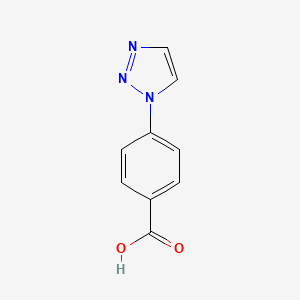

![[1]benzothiolo[7,6-g][1]benzothiole](/img/structure/B3116503.png)
![4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate](/img/structure/B3116504.png)
![Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)
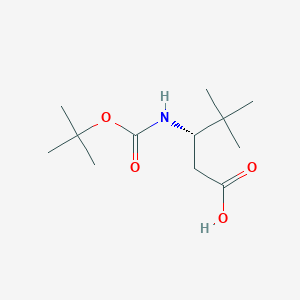


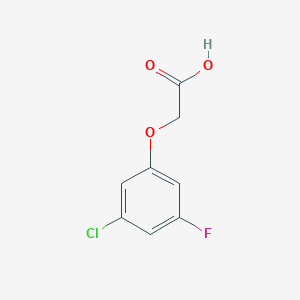
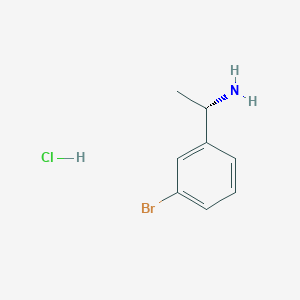
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/structure/B3116535.png)
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3116549.png)
![2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate](/img/structure/B3116560.png)
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B3116563.png)
